molecular formula C10H12BNO3 B151542 3-Methacrylamidophenylboronic acid CAS No. 48150-45-4

3-Methacrylamidophenylboronic acid

Cat. No.: B151542
CAS No.: 48150-45-4
M. Wt: 205.02 g/mol
InChI Key: GBBUBIKYAQLESK-UHFFFAOYSA-N
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Description

3-Methacrylamidophenylboronic acid is an organic compound with the molecular formula C10H12BNO3. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a methacrylamide group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methacrylamidophenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methacrylamidophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert it into boronic esters or alcohols.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Boronic esters or alcohols.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

3-Methacrylamidophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and copolymers.

    Biology: It is employed in the development of glucose sensors due to its ability to bind with diols, making it useful in diabetes research.

    Medicine: It is explored for drug delivery systems, especially in the design of hydrogels that respond to glucose levels.

    Industry: It is used in the production of advanced materials, including responsive polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methacrylamidophenylboronic acid involves its ability to form reversible covalent bonds with diols and other polyols. This property is exploited in glucose sensing, where the compound binds to glucose molecules, leading to changes in the physical properties of the sensor material. The binding occurs through the formation of boronate esters, which are reversible and allow for dynamic sensing applications.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the methacrylamide group, making it less versatile in polymerization reactions.

    4-Methacrylamidophenylboronic acid: Similar structure but with the methacrylamide group at a different position, affecting its reactivity and binding properties.

    3-Acrylamidophenylboronic acid: Similar but with an acrylamide group instead of methacrylamide, leading to different polymerization characteristics.

Uniqueness: 3-Methacrylamidophenylboronic acid is unique due to the presence of both the boronic acid and methacrylamide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, particularly in the development of responsive materials and sensors.

Properties

IUPAC Name

[3-(2-methylprop-2-enoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBUBIKYAQLESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C(=C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197442
Record name 3-Methacrylamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48150-45-4
Record name 3-Methacrylamidophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48150-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methacrylamidophenylboronic acid
Source ChemIDplus
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Record name 3-Methacrylamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methacrylamidophenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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